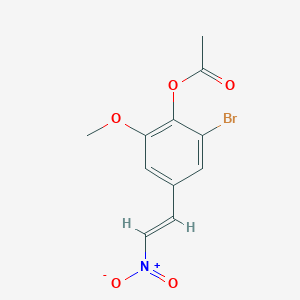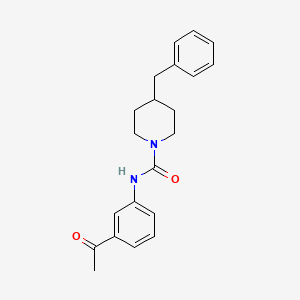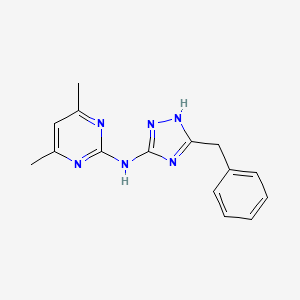
2-phenoxy-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-phenoxyphenyl)acetamide, also known as PPAA, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 391.46 g/mol. PPAA is a relatively new compound and its properties and potential applications are still being explored.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which can help to reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments is that it has been found to have low toxicity, which makes it a safer alternative to other compounds that are used in cancer research. However, 2-phenoxy-N-(2-phenoxyphenyl)acetamide is still a relatively new compound and its properties and potential applications are still being explored. More research is needed to fully understand the advantages and limitations of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments.
Future Directions
There are a number of future directions for research on 2-phenoxy-N-(2-phenoxyphenyl)acetamide. One area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in combination with other compounds to enhance its anti-tumor activity. Another area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to fully explore the potential applications of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in scientific research.
Synthesis Methods
2-phenoxy-N-(2-phenoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-bromoanisole with magnesium to form a Grignard reagent. The Grignard reagent then reacts with 2-bromoacetophenone to form the intermediate compound, which is then reacted with 2-bromoanisole again to form 2-phenoxy-N-(2-phenoxyphenyl)acetamide.
Scientific Research Applications
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-phenoxy-N-(2-phenoxyphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOOHVAWBWZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)

![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)


![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
methanone](/img/structure/B5808881.png)
